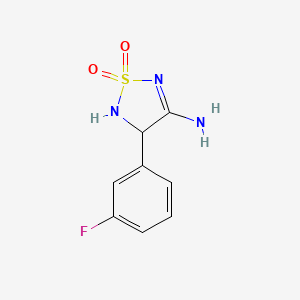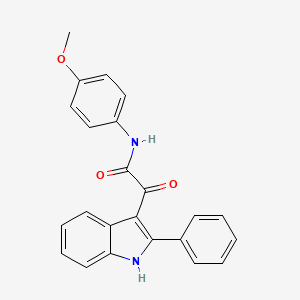
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluorobenzamide, also known as CTB or Compound 25, is a small molecule compound that has been studied for its potential therapeutic applications. This molecule has been synthesized through various methods and has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for future research.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluorobenzamide is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and survival. This compound has been found to inhibit the activity of histone deacetylase (HDAC) and heat shock protein 90 (Hsp90), which are involved in the regulation of gene expression and protein folding, respectively. Inhibition of these enzymes may lead to the activation of pro-apoptotic pathways and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit unique biochemical and physiological effects. It has been shown to induce the expression of certain genes involved in apoptosis and cell cycle arrest, while inhibiting the expression of genes involved in cell survival and proliferation. This compound has also been found to modulate the activity of certain signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, which are involved in cancer cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluorobenzamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to penetrate cell membranes and inhibit the activity of certain enzymes. However, this compound also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluorobenzamide. One potential area of research is the development of this compound-based therapies for cancer and inflammatory diseases. Another area of research is the optimization of this compound synthesis methods to improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluorobenzamide has been achieved through various methods, including the reaction of 4-chloroaniline with 4-fluoro-2-nitrobenzoic acid, followed by reduction and cyclization. Another method involves the reaction of 4-chloroaniline with 2,3-dihydrothiophene-1,1-dioxide, followed by the reaction with 4-fluoro-2-nitrobenzoic acid and reduction. These methods have been optimized to yield high purity and high yield of this compound.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluorobenzamide has been studied for its potential therapeutic applications, particularly in the field of cancer research. It has been found to exhibit anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and liver cancer. This compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models. Additionally, this compound has been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNO3S/c18-13-3-7-15(8-4-13)20(16-9-10-24(22,23)11-16)17(21)12-1-5-14(19)6-2-12/h1-10,16H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFFYXDDNQUCCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5'-oxybis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5035905.png)
![5-{3-chloro-4-[3-(3,4-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5035913.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B5035916.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl(2-methoxyethyl)amine](/img/structure/B5035920.png)

![2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B5035936.png)
![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B5035940.png)
![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N,N-dimethylacetamide](/img/structure/B5035946.png)
![N-(3-chlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5035951.png)

![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1-naphthylbutanamide](/img/structure/B5035989.png)
![7-cyclohexyl-1-(2-furylmethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5035991.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3,5-dimethoxybenzoyl)piperazine oxalate](/img/structure/B5036002.png)
